
(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring and a carboxylic acid functional group. The presence of the 3-methylphenyl group adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Cyclopropanation: The initial step often involves the cyclopropanation of a suitable alkene precursor. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.
Chiral Resolution: The resulting cyclopropane derivative is then subjected to chiral resolution techniques to obtain the desired (1S,2S) enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Functional Group Transformation: The final step involves the introduction of the carboxylic acid group. This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by efficient chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Esters, amides.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring may also interact with hydrophobic pockets within proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans: The enantiomer of the compound , with similar chemical properties but different biological activity.
(1S,2S)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid, trans: A structural isomer with the methyl group in a different position on the phenyl ring.
(1S,2S)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid, trans: A derivative with a chlorine substituent instead of a methyl group.
Uniqueness
(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of the 3-methylphenyl group. This configuration can result in distinct biological activities and reactivity compared to its isomers and enantiomers.
Propiedades
Número CAS |
243665-19-2 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-7-3-2-4-8(5-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 |
Clave InChI |
UCXIWZIPSQJEPF-VHSXEESVSA-N |
SMILES |
CC1=CC(=CC=C1)C2CC2C(=O)O |
SMILES isomérico |
CC1=CC(=CC=C1)[C@@H]2C[C@H]2C(=O)O |
SMILES canónico |
CC1=CC(=CC=C1)C2CC2C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-ynamide](/img/structure/B2529066.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)
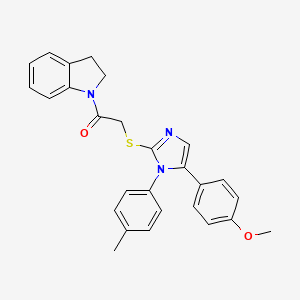
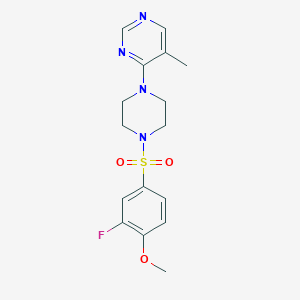
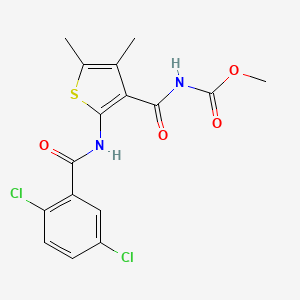
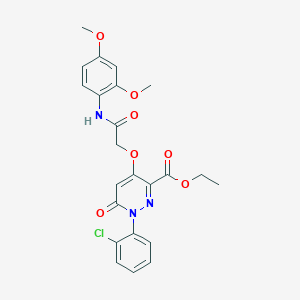
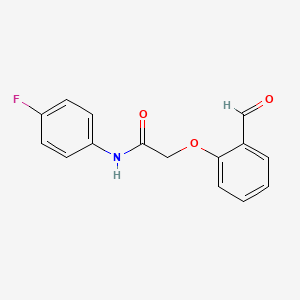


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
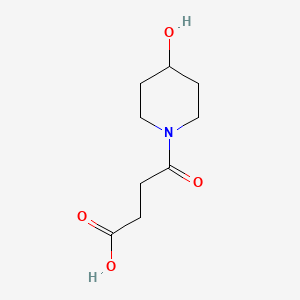
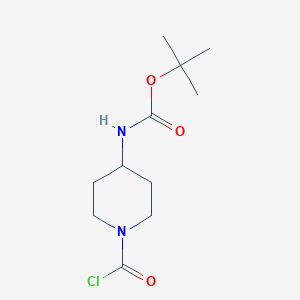
![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)
